molecular formula C26H27N3O4S2 B2917785 (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 1005995-24-3

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2917785
M. Wt: 509.64
InChI Key: PLEPGXQECFGSLN-CYYJNZCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a benzamide derivative with a naphthothiazole group and a morpholino group. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring . Naphthothiazoles are heterocyclic compounds containing a thiazole ring fused to a naphthalene ring . Morpholines contain a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide group would likely contribute to the planarity of the molecule, while the naphthothiazole and morpholino groups could add steric bulk .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its polarity, while the naphthothiazole and morpholino groups could influence its solubility and stability .

Scientific Research Applications

Sulfonyl Compounds in Antimicrobial and Anti-inflammatory Research

Sulfonyl compounds, particularly those incorporating benzothiazole and morpholine groups, have been explored for their antimicrobial and anti-inflammatory activities. Patel et al. (2009) synthesized various substituted benzothiazoles and evaluated them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities Patel et al., 2009. This suggests potential research avenues for sulfonyl-containing compounds in developing treatments against bacterial infections and inflammation.

Sulfonamide Hybrids in Pharmacological Agents

Sulfonamides are known for a wide range of pharmacological properties, including antibacterial, anti-carbonic anhydrase, and antitumor activities. Ghomashi et al. (2022) reviewed the advances in designing sulfonamide hybrids, highlighting their significant therapeutic potential Ghomashi et al., 2022. This implies that compounds like "(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide" may be explored for similar therapeutic applications.

Benzamides in Anticancer Research

The benzamide moiety is often investigated for its potential in anticancer research. Shao et al. (2014) synthesized novel structures based on benzamides that showed antiproliferative activities against human cancer cell lines Shao et al., 2014. This highlights the possibility of employing "(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide" in cancer research, particularly in studying its effects on tumor growth and proliferation.

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical, future research could focus on optimizing its activity, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c1-4-29-23-14-11-19-7-5-6-8-22(19)24(23)34-26(29)27-25(30)20-9-12-21(13-10-20)35(31,32)28-15-17(2)33-18(3)16-28/h5-14,17-18H,4,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEPGXQECFGSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

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